molecular formula C10H14N2S B8219262 1-(2-Phenylpropan-2-yl)thiourea

1-(2-Phenylpropan-2-yl)thiourea

Cat. No.: B8219262
M. Wt: 194.30 g/mol
InChI Key: IWDZEAMBALEICF-UHFFFAOYSA-N
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Description

1-(2-Phenylpropan-2-yl)thiourea is an organic compound with the molecular formula C10H14N2S and a molecular weight of 194.30 g/mol . This compound is characterized by the presence of a thiourea group attached to a phenylpropan-2-yl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylpropan-2-yl)thiourea can be synthesized through the reaction of 2-phenylpropan-2-amine with thiocyanate under controlled conditions. The reaction typically involves the use of solvents such as acetone or ethanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylpropan-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropan-2-yl)thiourea involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-phenylpropan-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-10(2,12-9(11)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDZEAMBALEICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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